An In-depth Technical Guide to Ethyl 2-bromooctanoate: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to Ethyl 2-bromooctanoate: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-bromooctanoate is a valuable halogenated ester intermediate in organic synthesis, playing a crucial role in the construction of more complex molecules in the pharmaceutical and fine chemical industries. Its reactivity, primarily centered around the electrophilic carbon bearing the bromine atom, allows for a variety of nucleophilic substitution and organometallic reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic and analytical methodologies associated with Ethyl 2-bromooctanoate. Detailed experimental protocols, quantitative data, and visualizations of relevant reaction pathways are presented to support researchers in their laboratory and development endeavors.
Chemical Properties and Structure
Ethyl 2-bromooctanoate is a colorless liquid with a chemical formula of C₁₀H₁₉BrO₂.[1] It is also known by other names such as Ethyl 2-bromocaprylate.[1] The presence of a bromine atom at the alpha-position to the ester carbonyl group makes it a versatile reagent in organic synthesis.
Tabulated Physical and Chemical Properties
The following table summarizes the key quantitative data for Ethyl 2-bromooctanoate:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉BrO₂ | [1] |
| Molecular Weight | 251.16 g/mol | [1] |
| CAS Number | 5445-29-4 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 137-140 °C at 25 mmHg | |
| Density | 1.167 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.452 | |
| Flash Point | 107 °C (225 °F) |
Structural Information
The structural identifiers for Ethyl 2-bromooctanoate are provided in the table below:
| Identifier | Value | Reference(s) |
| IUPAC Name | ethyl 2-bromooctanoate | [1] |
| SMILES | CCCCCCC(Br)C(=O)OCC | [1] |
| InChI | InChI=1S/C10H19BrO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8H2,1-2H3 | [1] |
| InChIKey | JIQJOKSCSVMZAN-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of Ethyl 2-bromooctanoate via Hell-Volhard-Zelinsky Reaction and Fischer Esterification
A common and effective method for the synthesis of α-bromo esters is the Hell-Volhard-Zelinsky (HVZ) bromination of a carboxylic acid, followed by Fischer esterification. The following is a generalized protocol for the synthesis of Ethyl 2-bromooctanoate from octanoic acid.
2.1.1. Materials and Equipment
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Octanoic acid
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Red phosphorus (catalytic amount)
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Bromine
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Anhydrous ethanol
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Concentrated sulfuric acid (catalyst)
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Sodium bicarbonate (saturated solution)
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Round-bottom flask with reflux condenser and dropping funnel
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Vacuum distillation apparatus
2.1.2. Experimental Procedure
Step 1: α-Bromination of Octanoic Acid (Hell-Volhard-Zelinsky Reaction)
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In a fume hood, charge a dry round-bottom flask with octanoic acid and a catalytic amount of red phosphorus.
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Heat the mixture gently.
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Add bromine dropwise from a dropping funnel. The reaction is exothermic and will begin to reflux. Control the addition rate to maintain a steady reflux.
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After the addition is complete, continue to heat the mixture under reflux until the reaction is complete, which is indicated by the disappearance of the red-brown color of bromine.
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Allow the reaction mixture to cool to room temperature. The product at this stage is 2-bromooctanoyl bromide.
Step 2: Fischer Esterification
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Carefully add anhydrous ethanol to the crude 2-bromooctanoyl bromide. This reaction is also exothermic.
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Add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture under reflux for several hours to drive the esterification to completion.
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Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Work-up and Purification
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After the reaction is complete, cool the mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
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Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent.
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Remove the excess ethanol using a rotary evaporator.
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Purify the crude Ethyl 2-bromooctanoate by vacuum distillation.[2] Collect the fraction boiling at the appropriate temperature and pressure.
Spectroscopic Characterization
The identity and purity of the synthesized Ethyl 2-bromooctanoate should be confirmed by spectroscopic methods.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
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Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
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Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Expected Spectral Data:
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¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a triplet for the terminal methyl group of the octanoyl chain, a multiplet for the methylene groups, and a downfield triplet for the proton at the α-position (C2).
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¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the bromine, the carbons of the ethyl group, and the carbons of the octanoyl chain.
2.2.2. Infrared (IR) Spectroscopy
Acquire the IR spectrum of the neat liquid using an FTIR spectrometer. Key expected absorptions include a strong C=O stretching band for the ester at approximately 1740 cm⁻¹ and C-H stretching bands around 2850-2960 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Obtain the mass spectrum using a GC-MS system. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for bromine.
Key Reaction Pathways
Ethyl 2-bromooctanoate is a versatile intermediate that participates in several important organic reactions. The following diagrams illustrate two fundamental reaction pathways.
Nucleophilic Substitution (Sₙ2) Reaction
Ethyl 2-bromooctanoate readily undergoes Sₙ2 reactions with a variety of nucleophiles, leading to the formation of α-substituted octanoates. This is a cornerstone of its utility in synthesis.
Caption: Generalized workflow of an Sₙ2 reaction with Ethyl 2-bromooctanoate.
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester.
Caption: Stepwise logical flow of the Reformatsky reaction involving Ethyl 2-bromooctanoate.
Safety and Handling
Ethyl 2-bromooctanoate is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
Ethyl 2-bromooctanoate is a key synthetic intermediate with well-defined chemical and physical properties. Its utility in forming new carbon-carbon and carbon-heteroatom bonds through reactions such as Sₙ2 and the Reformatsky reaction makes it a valuable tool for medicinal chemists and researchers in drug development. The experimental protocols and reaction pathway diagrams provided in this guide offer a practical framework for the synthesis, characterization, and application of this important compound.
